3,4-ジメチル-4H-1,2,4-トリアゾール

説明

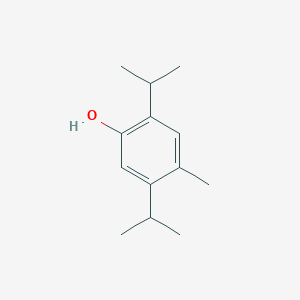

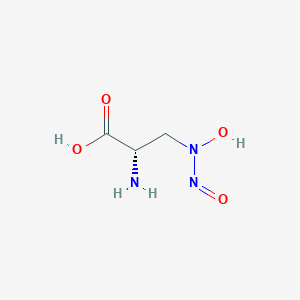

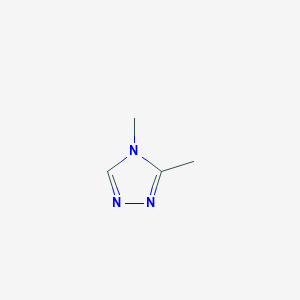

3,4-Dimethyl-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds characterized by a five-membered ring containing three nitrogen atoms. This particular derivative is distinguished by the presence of methyl groups at the 3 and 4 positions of the triazole ring. The 1,2,4-triazoles are known for their versatility in chemical reactions and their utility in various biological applications due to their mimicry of the peptide bond and their ability to act as bioisosteres .

Synthesis Analysis

The synthesis of 3,4-dimethyl-4H-1,2,4-triazole and its derivatives can be achieved through various methods. For instance, the synthesis of 3,5-disubstituted 1,2,4-triazoles, which are closely related to the compound of interest, has been extensively studied. These compounds can be synthesized from reactions involving acetylenes and azides, or through modifications of existing triazole compounds . The synthesis of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, a derivative, involves the reaction of ethyl N'-acetylacetohydrazonate with 2-(4-methoxyphenyl)ethanamine .

Molecular Structure Analysis

The molecular structure of 3,4-dimethyl-4H-1,2,4-triazole derivatives has been characterized using various spectroscopic methods, including IR, NMR, and mass spectrometry. X-ray crystallography and density functional theory (DFT) calculations have been employed to determine the geometry and vibrational frequencies of these molecules. For example, the structure of 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole has been elucidated using these techniques, demonstrating the accuracy of DFT in reproducing experimental data .

Chemical Reactions Analysis

The reactivity of 3,4-dimethyl-4H-1,2,4-triazole derivatives can be influenced by the substituents on the triazole ring. These compounds can participate in various chemical reactions, forming adducts with other molecules. For instance, silver(I) complexes have been synthesized using 4-amino-3,5-dimethyl-4H-1,2,4-triazole, indicating the potential of these derivatives to form coordination compounds. The role of substituents in these reactions has been explored, showing that steric repulsions between substituents can influence the resulting structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-dimethyl-4H-1,2,4-triazole derivatives have been studied, including their acid dissociation constants, UV and IR spectra, and tautomerism. The pKa values of related triazoles have been determined, and the UV spectra have shown similarities to other heteroaromatic compounds. Tautomerism studies have revealed that the predominant tautomeric form of 3,5-disubstituted 1,2,4-triazoles depends on the electron-releasing ability of the substituents . Additionally, the nonlinear optical properties of these derivatives have been predicted to be greater than those of urea, indicating potential applications in materials science .

科学的研究の応用

医薬品化学

3,4-ジメチル-4H-1,2,4-トリアゾールを含むトリアゾール化合物は、幅広い生物活性を示す重要なヘテロ環系です . これらの化合物は、抗菌、鎮痛、抗炎症、抗けいれん、抗腫瘍、抗マラリア、抗ウイルス、抗増殖、および抗がん活性により、さまざまな薬物の開発に使用されてきました .

農薬化学

トリアゾール化合物は、農薬化学において重要な用途を持っています . 新規の農薬や肥料の開発に使用することができ、作物の収量と品質の向上に貢献しています。

材料化学

材料化学の分野では、トリアゾール化合物は、酵素や受容体とのさまざまな非共有結合の形成を促進するユニークな構造により使用されています . これにより、特定の特性を持つ新しい材料の製造に役立ちます。

抗真菌作用

アルキニル側鎖を含むトリアゾール誘導体は、クリプトコッカス属およびカンジダ属に対して顕著な抗真菌活性を示しています . これにより、3,4-ジメチル-4H-1,2,4-トリアゾールは、新規の抗真菌薬の開発のための潜在的な候補となります。

遷移金属イオンとの配位錯体

トリアゾールは、リガンドとして作用して、遷移金属イオンと配位錯体を形成することができます . これらの錯体は、触媒作用、磁性、および発光など、さまざまな分野で用途があります。

合成方法

トリアゾール化合物の合成方法は、その幅広い用途から注目を集めています . たとえば、トリフリック無水物活性化に続いてマイクロ波誘起環状脱水を行うことにより、2級アミドとヒドラジドから3,4,5-トリ置換1,2,4-トリアゾールのワンポット合成が可能になります .

将来の方向性

作用機序

Target of Action

It’s known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

The compound likely interacts with its targets via hydrogen bonding and dipole interactions, which is a common characteristic of 1,2,4-triazoles .

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

The electron richness and aromaticity of the triazole ring enable it to freely bind with a wide range of biomacromolecules, which could potentially improve its pharmacokinetics .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

3,4-dimethyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-4-6-5-3-7(4)2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDXSEYWEKKYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16778-74-8 | |

| Record name | 3,4-dimethyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。